molecular formula C25H18O3 B370738 2-Oxo-1,2-diphenylethyl 1-naphthoate

2-Oxo-1,2-diphenylethyl 1-naphthoate

Cat. No.: B370738
M. Wt: 366.4g/mol
InChI Key: JBSNIHXUKWSLNI-UHFFFAOYSA-N
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Description

2-Oxo-1,2-diphenylethyl 1-naphthoate is an ester derivative featuring a naphthoate group (1-naphthoic acid ester) linked to a diphenylethyl ketone backbone. The ester functional group may influence its solubility, reactivity, and biological interactions compared to other naphthalene-containing heterocycles.

Properties

Molecular Formula

C25H18O3

Molecular Weight

366.4g/mol

IUPAC Name

(2-oxo-1,2-diphenylethyl) naphthalene-1-carboxylate

InChI

InChI=1S/C25H18O3/c26-23(19-11-3-1-4-12-19)24(20-13-5-2-6-14-20)28-25(27)22-17-9-15-18-10-7-8-16-21(18)22/h1-17,24H

InChI Key

JBSNIHXUKWSLNI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

2-Oxo-1,2-diphenylethyl 1-naphthoate
  • Core structure : Ester group (1-naphthoate) + diphenylethyl ketone.
  • Key features : Aromatic naphthalene moiety, ester linkage, and ketone group.
1-Phenyl-1H-naphtho[1,2-e][1,3]oxazin-3(2H)-one ()
  • Core structure: Fused naphtho-oxazinone ring system with a phenyl substituent.
  • Key features: Six-membered 1,3-oxazinone heterocycle condensed with naphthalene.
  • Relevance: Oxazinones are known for diverse biological activities, including antimicrobial and antitumor properties .
Phenol, 2-naphth[1,2-d]oxazol-2-yl ()
  • Core structure : Oxazole ring fused with naphthalene.
  • Key features : Five-membered oxazole heterocycle (containing nitrogen and oxygen) linked to a naphthalene backbone.
  • Relevance : Oxazole derivatives are often explored for their photophysical properties and bioactivity .

Structural Comparison Table

Compound Functional Groups Heterocycle Type Aromatic System
This compound Ester, ketone None Naphthalene + benzene
1-Phenylnaphtho-oxazinone Oxazinone 1,3-Oxazinone (6-membered) Naphthalene + benzene
2-Naphth[1,2-d]oxazol-2-yl phenol Oxazole Oxazole (5-membered) Naphthalene
This compound
  • Data gaps: No direct toxicity or activity data are available in the provided evidence. However, naphthalene derivatives often exhibit hepatic and renal toxicity via metabolic activation .
1-Phenylnaphtho-oxazinone ()
  • Activity: Oxazinones are associated with antimicrobial, anti-inflammatory, and enzyme inhibitory effects due to their heterocyclic core .
  • Toxicity : Systemic effects (e.g., hepatic, renal) are plausible based on naphthalene metabolism pathways .
2-Naphth[1,2-d]oxazol-2-yl phenol ()
  • Activity : Oxazole derivatives may exhibit fluorescence properties or interact with biological targets (e.g., kinases).
  • Toxicity: Potential inhalation or dermal risks, as seen in naphthalene derivatives .

Toxicological Comparison Table

Compound Key Health Effects (Based on Analogs) Exposure Routes
This compound Potential hepatic/renal effects (inferred) Oral, dermal
1-Phenylnaphtho-oxazinone Systemic effects (hepatic, renal) Parenteral, oral
2-Naphth[1,2-d]oxazol-2-yl phenol Respiratory/dermal irritation Inhalation, dermal

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